molecular formula C11H14BrNO B2361259 2-bromo-N-(4-methylphenyl)butanamide CAS No. 300707-60-2

2-bromo-N-(4-methylphenyl)butanamide

Cat. No. B2361259
CAS RN: 300707-60-2
M. Wt: 256.143
InChI Key: BAKMANLFAWTIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N-(4-methylphenyl)butanamide” is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(4-methylphenyl)butanamide” is represented by the InChI code: 1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14) . This indicates the presence of a bromine atom attached to a butanamide group, with a 4-methylphenyl group attached to the nitrogen atom of the butanamide.


Physical And Chemical Properties Analysis

“2-bromo-N-(4-methylphenyl)butanamide” is a solid substance with a melting point of 92-93°C .

Scientific Research Applications

Chemical Behavior and Kinetics

A study examining the chemical behavior of substituted 4-chloro-N-phenylbutanamides, which are closely related to 2-bromo-N-(4-methylphenyl)butanamide, reveals important insights into their kinetics and mechanisms. These compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to substituted 4-aminobutanoic acids. The study provided detailed kinetic measurements and dissociation constants, highlighting the impact of substitution at the α-position of the butanamide skeleton on these processes (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Lipoxygenase Inhibitor Synthesis

Research into the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, which are structurally similar to 2-bromo-N-(4-methylphenyl)butanamide, has shown promising results in inhibiting lipoxygenase enzymes. This enzyme inhibition is significant for its potential biological activities, pointing towards the relevance of similar butanamide derivatives in biological research (Aziz‐ur‐Rehman et al., 2016).

Tyrosinase and Melanin Inhibition

A study focused on the synthesis of different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, akin to 2-bromo-N-(4-methylphenyl)butanamide, for tyrosinase and melanin inhibition. This research is pivotal for understanding the potential use of such compounds in the formulation and development of depigmentation drugs, offering insights into the versatility of butanamide derivatives in dermatological applications (Raza et al., 2019).

Herbicidal Applications

Investigations into the herbicidal properties of N-(ce, ce-dimethylbenzyl)butanamides, which share a structural similarity with 2-bromo-N-(4-methylphenyl)butanamide, revealed their potential as herbicides. These studies provide valuable information on the applicability of such compounds in agricultural science, particularly in controlling weeds like purple nutsedge (Shunichi, Hashimoto, Osamu, Kirino, Kunihiko, & Furuzawa, 2010).

Antidiabetic Potential

Research into the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, closely related to 2-bromo-N-(4-methylphenyl)butanamide, has shown significant antidiabetic potential. This underscores the importance of butanamide derivatives in the development of new treatments for diabetes (Nazir et al., 2018).

Safety and Hazards

This compound is classified as a combustible solid . Safety precautions include avoiding dust formation, inhalation, contact with skin or eyes, and ingestion . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2-bromo-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKMANLFAWTIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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